molecular formula C29H48O2 B1263794 1-Hydroxyvitamin D5

1-Hydroxyvitamin D5

Cat. No.: B1263794
M. Wt: 428.7 g/mol
InChI Key: NWFOBODUYTUMNC-SAHLGKDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxyvitamin D5, also known as this compound, is a useful research compound. Its molecular formula is C29H48O2 and its molecular weight is 428.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D5 and derivatives [ST0304]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Oncology

Breast Cancer Treatment

One of the most promising applications of 1-Hydroxyvitamin D5 is in the treatment of breast cancer. Research has shown that this compound can induce differentiation and inhibit the growth of breast cancer cells. In a study where this compound was conjugated with Her-2 antibodies, it demonstrated effective targeting and internalization in Her-2 positive breast cancer cells. This targeted approach significantly inhibited tumor growth in animal models, indicating its potential as a therapeutic agent for specific breast cancer subtypes .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves modulation of VDR activity, leading to changes in the expression of genes associated with cell cycle regulation and apoptosis. Studies suggest that the compound may enhance the sensitivity of cancer cells to conventional therapies, thereby improving treatment outcomes .

Applications in Infectious Diseases

COVID-19 Outcomes

Recent studies have investigated the role of this compound in improving clinical outcomes for patients hospitalized with COVID-19. A retrospective analysis involving 312 patients revealed that those treated with this compound had significantly lower rates of in-hospital mortality and required less respiratory support compared to control groups. The findings suggest that this vitamin D analog could play a role in modulating immune responses during viral infections .

Comprehensive Data Table

Application Mechanism Outcomes Study Reference
Breast Cancer TreatmentInduces differentiation; inhibits cell growthSignificant tumor growth inhibition
COVID-19 TreatmentModulates immune response; reduces respiratory supportLower mortality rates; decreased need for ventilation

Case Study: Breast Cancer

A study involving the administration of this compound linked to Her-2 antibodies showed promising results in inhibiting the growth of BT-474 breast cancer cells transplanted into athymic mice. The immunoconjugate demonstrated specific binding to Her-2-expressing cells, leading to enhanced therapeutic efficacy compared to traditional treatments alone .

Case Study: COVID-19

In a cohort study, patients treated with this compound exhibited improved clinical outcomes during hospitalization for COVID-19. The analysis indicated a statistically significant reduction in the need for additional respiratory support and lower mortality rates among those receiving the treatment compared to control patients .

Properties

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C29H48O2/c1-7-22(19(2)3)11-10-20(4)26-14-15-27-23(9-8-16-29(26,27)6)12-13-24-17-25(30)18-28(31)21(24)5/h12-13,19-20,22,25-28,30-31H,5,7-11,14-18H2,1-4,6H3/b23-12+,24-13-/t20-,22+,25-,26?,27+,28+,29-/m1/s1

InChI Key

NWFOBODUYTUMNC-SAHLGKDNSA-N

Isomeric SMILES

CC[C@@H](CC[C@@H](C)C1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C(C)C

Synonyms

1-hydroxyvitamin D5
1alpha(OH)D5
1alpha-hydroxy-24-ethylcholecalciferol
1alpha-hydroxyvitamin D5

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.